molecular formula C17H16F3NO4S B14947536 Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B14947536
M. Wt: 387.4 g/mol
InChI Key: NLOMPKRHSXGXHI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the trifluoromethyl group and the thiophene ring in this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common synthetic route involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This intermediate can then be further functionalized to introduce the trifluoromethyl group and the phenoxyacetamido moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester moiety can produce alcohols.

Scientific Research Applications

Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate
  • Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-2-carboxylate
  • Methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-4-carboxylate

Uniqueness

The unique combination of the trifluoromethyl group, phenoxyacetamido moiety, and thiophene ring in methyl 4,5-dimethyl-2-{2-[3-(trifluoromethyl)phenoxy]acetamido}thiophene-3-carboxylate imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C17H16F3NO4S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C17H16F3NO4S/c1-9-10(2)26-15(14(9)16(23)24-3)21-13(22)8-25-12-6-4-5-11(7-12)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,22)

InChI Key

NLOMPKRHSXGXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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